Bromure de 3,5-dibenzyloxybenzyle

Vue d'ensemble

Description

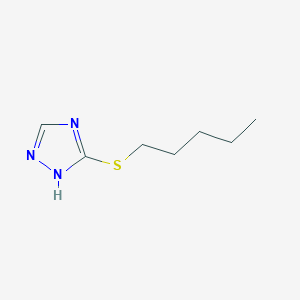

3,5-Dibenzyloxybenzyl Bromide is a chemical compound that is not directly discussed in the provided papers. However, related compounds with bromobenzyl moieties and substituted benzyl bromides are mentioned, which can provide insights into the chemical behavior and properties of similar structures. For instance, 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide are discussed as potential building blocks for dendritic materials due to their structural properties . Additionally, the antimicrobial activities of a dibutyltin(IV) complex with a related bromobenzylidene structure are reported .

Synthesis Analysis

The synthesis of related bromobenzyl compounds involves multiple steps, including bromination, demethylation, reduction, and etherification, as demonstrated in the synthesis of 3-bromo-4,5-dihydroxybenzyl ethyl ether . The total yield of this process was reported to be 60%, indicating a moderately efficient synthesis pathway. The synthesis of other bromobenzyl derivatives, such as the dibutyltin(IV) complex, involves the reaction of a bromobenzylidene thiocarbohydrazide with dibutyltin oxide in refluxing benzene-toluene .

Molecular Structure Analysis

The molecular structure of bromobenzyl derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell parameters . For example, the structure of a dibutyltin(IV) complex was determined to crystallize in the monoclinic space group P21/c . Additionally, the molecular structure of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole was investigated using both experimental and theoretical methods, including Hartree–Fock and density functional theory calculations .

Chemical Reactions Analysis

The reactivity of bromobenzyl compounds can be quite specific, as seen in the selective modification of tryptophan and cysteine by water-soluble dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts derived from bromobenzyl halides . The chemistry of 2-hydroxy-5-nitrobenzyl bromide with tryptophan ethyl ester also demonstrates the potential for forming monosubstitution adducts and complex reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl derivatives can be diverse. For instance, the vibrational frequencies, molecular electrostatic potential, and nonlinear optical effects of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole were investigated using density functional theory, revealing significant nonlinear optical properties . The antimicrobial activities of bromobenzylidene compounds also highlight their potential biological relevance . Additionally, the molecular recognition study of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds emphasizes the importance of hydrogen bonding in the interaction of these compounds .

Applications De Recherche Scientifique

Synthèse des dendrimères

Les dendrimères sont des macromolécules ramifiées, en forme d'étoile, avec des applications potentielles dans l'administration de médicaments, la thérapie génique et comme agents de contraste en imagerie médicale. Le Bromure de 3,5-dibenzyloxybenzyle sert de composant clé dans la synthèse des dendrimères en raison de sa nature bifonctionnelle, permettant la création de structures complexes multicouches .

Recherche sur la sécurité et les risques

Compte tenu de sa nature dangereuse, comme indiqué dans sa fiche de données de sécurité, des recherches sont menées sur la manipulation et l'élimination sûres du This compound. Ces recherches sont cruciales pour développer des protocoles permettant d'atténuer les risques associés à son utilisation en laboratoire .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that benzylic halides, such as this compound, are particularly reactive . The carbon atom attached to the aromatic ring, known as the benzylic position, is the site of this reactivity .

Mode of Action

3,5-Dibenzyloxybenzyl Bromide, being a benzylic halide, can undergo typical reactions of alkyl halides . The bromine atom in the compound can be replaced by nucleophiles in a nucleophilic substitution reaction . This reactivity at the benzylic position allows the compound to be used frequently in multistep syntheses .

Propriétés

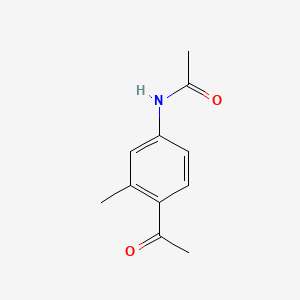

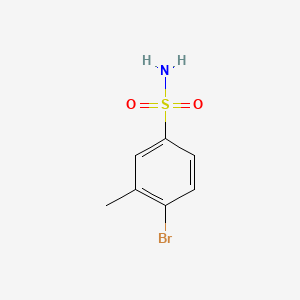

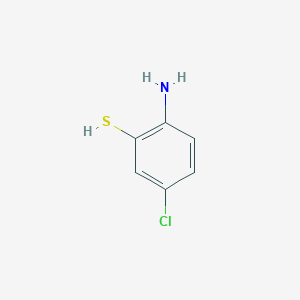

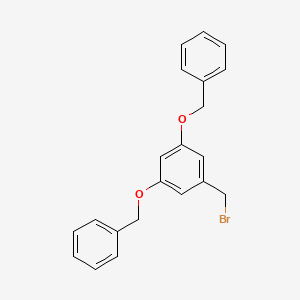

IUPAC Name |

1-(bromomethyl)-3,5-bis(phenylmethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrO2/c22-14-19-11-20(23-15-17-7-3-1-4-8-17)13-21(12-19)24-16-18-9-5-2-6-10-18/h1-13H,14-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMYJGAUAQXYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CBr)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375482 | |

| Record name | 3,5-Dibenzyloxybenzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24131-32-6 | |

| Record name | 3,5-Dibenzyloxybenzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(benzyloxy)benzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.